Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride is a heterocyclic compound that features a thienoazepine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino ester with a thieno precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]azepine
Uniqueness
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride is unique due to its specific thienoazepine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15ClN2O2S |
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Molecular Weight |
262.76 g/mol |
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-3-2-4-12-5-7(6)15-9(8)11;/h12H,2-5,11H2,1H3;1H |
InChI Key |
URUIEBGMBVHVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCNC2)N.Cl |
Origin of Product |
United States |
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